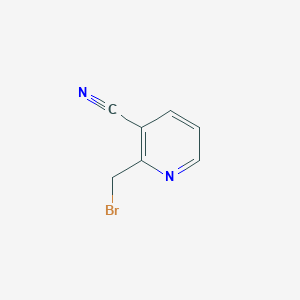

2-(Bromomethyl)nicotinonitrile

描述

Overview of Nicotinonitrile Scaffold in Organic Synthesis and Medicinal Chemistry

The nicotinonitrile, or 3-cyanopyridine (B1664610), framework is a prominent structural motif in the fields of organic synthesis and medicinal chemistry. researchgate.netekb.eg As a pyridine (B92270) derivative, it belongs to a class of nitrogen-containing heterocyclic compounds that are fundamental to numerous natural products and synthetic drugs. ekb.eg The pyridine ring itself is a common N-heteroaromatic system found in many physiologically active molecules. ekb.eg

The significance of the nicotinonitrile scaffold lies in its versatile chemical reactivity and its proven track record as a pharmacophore—a molecular feature responsible for a drug's pharmacological activity. The presence of the nitrile (-CN) group and the nitrogen atom in the pyridine ring allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery. nih.gov Researchers have dedicated significant effort to developing synthetic pathways to access nicotinonitrile analogs, leading to a wealth of knowledge about their therapeutic properties. researchgate.netekb.eg

Several commercially successful drugs are built upon the nicotinonitrile scaffold, demonstrating its importance in medicine. These include agents with diverse mechanisms of action, highlighting the scaffold's adaptability. researchgate.netekb.eg

Table 1: Examples of Marketed Drugs Featuring the Nicotinonitrile Scaffold

| Drug Name | Therapeutic Area |

| Bosutinib | Oncology (Leukemia) |

| Neratinib | Oncology (Breast Cancer) |

| Milrinone | Cardiology (Heart Failure) |

| Olprinone | Cardiology (Heart Failure) |

This table showcases prominent examples of drugs where the nicotinonitrile core is a key structural element. researchgate.netekb.eg

The continuous interest in this scaffold stems from its ability to be incorporated into hybrid molecules and fused ring systems, which have shown a broad spectrum of biological activities. researchgate.netekb.eg

Significance of Bromomethyl Groups in Organic Reactions and Synthetic Design

The bromomethyl group (-CH₂Br) is a highly valuable functional group in synthetic organic chemistry. goong.com It consists of a methyl group bonded to a bromine atom and serves as a reactive handle for introducing new functionalities into a molecule. ontosight.aicymitquimica.com

The primary significance of the bromomethyl group lies in its reactivity as an electrophile, particularly in nucleophilic substitution reactions. cymitquimica.com The bromine atom is a good leaving group, meaning it can be readily displaced by a wide variety of nucleophiles (electron-rich species) such as amines, thiols, and alkoxides. This allows for the straightforward construction of more complex molecules.

The bromomethyl group is also a key participant in radical reactions. ontosight.ai Under specific conditions, such as exposure to UV light or the presence of a radical initiator, the carbon-bromine bond can break to form a bromomethyl radical. This highly reactive intermediate can then engage in various transformations, including additions to unsaturated bonds and coupling reactions. ontosight.ai

Table 2: Common Reactions Involving the Bromomethyl Group

| Reaction Type | Description |

| Nucleophilic Substitution | The bromine atom is replaced by a nucleophile (e.g., -OH, -NH₂, -SR). |

| Radical Bromination | A hydrogen atom on a methyl group is replaced by bromine via a radical mechanism. ontosight.ai |

| Cross-Coupling Reactions | The bromomethyl group can participate in metal-catalyzed reactions to form new carbon-carbon bonds. smolecule.com |

| Formation of Grignard Reagents | Reaction with magnesium metal to form an organomagnesium compound, a powerful synthetic tool. |

This table summarizes the principal types of chemical transformations that the bromomethyl group can undergo, making it a versatile tool for synthetic chemists.

Rationale for Research Focus on 2-(Bromomethyl)nicotinonitrile

The research interest in this compound stems from the strategic combination of the two functional components discussed above: the medicinally significant nicotinonitrile scaffold and the synthetically versatile bromomethyl group. cymitquimica.com This unique structure makes it a valuable intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. smolecule.comcymitquimica.com

The rationale for its investigation can be broken down as follows:

Access to Novel Nicotinonitrile Derivatives: The reactive bromomethyl group at the 2-position of the pyridine ring provides a direct route to functionalize the nicotinonitrile core. By reacting this compound with various nucleophiles, chemists can readily synthesize a library of new molecules where the nicotinonitrile scaffold is attached to different substituents. rsc.org

Development of Bioactive Compounds: Given that the nicotinonitrile core is present in many active drugs, new derivatives synthesized from this compound are promising candidates for biological screening. researchgate.netnih.gov For instance, related bromomethyl-substituted pyridines have been used to create compounds that inhibit enzymes like cytochrome P450, which is important in drug metabolism studies. smolecule.com

Construction of Complex Heterocyclic Systems: The dual reactivity of the molecule (the bromomethyl group and the nitrile group) allows for its use in constructing more complex, fused heterocyclic systems, which are often sought after in drug discovery. acs.org

In essence, this compound serves as a highly useful building block, bridging the gap between simple starting materials and complex, high-value target molecules. cymitquimica.com

Historical Context and Evolution of Pyridine and Nitrile Chemistry Relevant to the Compound

The chemistry of pyridine and nitriles has a rich history that lays the groundwork for understanding compounds like this compound.

Pyridine Chemistry: Pyridine was first isolated from coal tar in the 19th century. wikipedia.orgnih.gov Its chemical structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was proposed by Wilhelm Körner and James Dewar in the 1860s and 1870s. wikipedia.orgatamanchemicals.com The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine from acetylene (B1199291) and hydrogen cyanide. wikipedia.orgatamanchemicals.com

Major advancements in synthesizing pyridine derivatives came later. The Hantzsch pyridine synthesis, described in 1881, became a cornerstone method for creating substituted pyridines. wikipedia.orgatamanchemicals.com In 1924, Aleksei Chichibabin developed an important industrial process for pyridine synthesis. wikipedia.org Over the decades, synthetic methods have evolved from classical condensation and cyclization reactions to include modern transition metal-catalyzed cross-couplings and biocatalytic approaches. numberanalytics.com

Nitrile Chemistry: The synthesis of nitriles also has deep historical roots. Nicotinonitrile itself can be prepared through various classical methods, such as the dehydration of nicotinamide (B372718) with a dehydrating agent like phosphorus pentoxide, a method detailed in Organic Syntheses. orgsyn.org Other established routes include the reaction of 3-bromopyridine (B30812) with cuprous cyanide or the fusion of sodium 3-pyridinesulfonate (B15499124) with sodium cyanide. orgsyn.org

The evolution of these two distinct areas of chemistry—the construction and functionalization of the pyridine ring and the synthesis and transformation of the nitrile group—has provided the essential tools and knowledge base for creating and utilizing complex molecules like this compound.

Structure

2D Structure

属性

IUPAC Name |

2-(bromomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFBCKWHXALVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697152 | |

| Record name | 2-(Bromomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-12-0 | |

| Record name | 2-(Bromomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl Nicotinonitrile

Direct Synthetic Routes to 2-(Bromomethyl)nicotinonitrile

The most straightforward approach to this compound involves the direct bromination of its precursor, 2-methylnicotinonitrile. This transformation typically proceeds via a free-radical mechanism at the benzylic-like position of the pyridine (B92270) ring.

Strategies for Bromination of 2-Methylnicotinonitrile Precursors

The primary strategy for the direct bromination of 2-methylnicotinonitrile is the use of a brominating agent in the presence of a radical initiator. The most common and effective method is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source. This reagent is favored because it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the addition of bromine to the aromatic ring.

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by a radical initiator or by photochemical means. This generates a bromine radical, which then abstracts a hydrogen atom from the methyl group of 2-methylnicotinonitrile to form a resonance-stabilized pyridyl-methyl radical. This radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to yield the desired this compound and a new bromine radical, thus propagating the chain reaction.

Investigation of Reagent Systems for Bromomethylation

While NBS is the most common reagent for this transformation, other brominating agents can also be employed. Elemental bromine (Br₂) can be used, but its high reactivity often leads to a lack of selectivity and the formation of multiple byproducts, including addition to the pyridine ring. Therefore, its use requires very careful control of the reaction conditions, such as temperature and the slow addition of the reagent.

The combination of NBS with a radical initiator like AIBN or benzoyl peroxide remains the most reliable and widely used system for the selective bromomethylation of 2-methylnicotinonitrile.

Stereochemical Control in Bromomethylation Reactions

As the bromination occurs at a primary carbon atom (the methyl group), the resulting product, this compound, does not have a stereocenter. Therefore, stereochemical control is not a factor in this specific reaction.

Indirect Synthetic Approaches via Precursor Derivatization

An alternative to the direct bromination of 2-methylnicotinonitrile is the synthesis of a precursor molecule containing a functional group that can be readily converted to the bromomethyl group.

Functional Group Interconversion Strategies to Introduce the Bromomethyl Moiety

A common indirect approach involves the synthesis of 2-(hydroxymethyl)nicotinonitrile (B576098) as an intermediate. This alcohol can then be converted to the desired this compound using a variety of standard reagents for the conversion of alcohols to alkyl bromides.

Using Phosphorus Tribromide (PBr₃): Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction.

Using Thionyl Bromide (SOBr₂): Thionyl bromide can also be used for this conversion. The mechanism is similar to that of thionyl chloride, involving the formation of a chlorosulfite intermediate followed by nucleophilic attack by a bromide ion.

The Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl bromides using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This reaction is particularly useful for substrates that are sensitive to harsher conditions.

| Precursor | Reagent(s) | Product |

| 2-(Hydroxymethyl)nicotinonitrile | PBr₃ | This compound |

| 2-(Hydroxymethyl)nicotinonitrile | SOBr₂ | This compound |

| 2-(Hydroxymethyl)nicotinonitrile | PPh₃, CBr₄ | This compound |

Multi-component Reactions Leading to this compound Derivatives

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach is characterized by high atom economy and step economy, making it a powerful tool for generating molecular diversity. nih.gov While direct multi-component synthesis of this compound is not prominently documented, MCRs are extensively used to produce a wide array of nicotinonitrile derivatives, which can be precursors or analogues.

For instance, the synthesis of various biologically active nicotinonitriles is often achieved through MCRs. nih.govresearchgate.net A common strategy involves the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile, and a third component. One notable example is the multicomponent condensation leading to 2-thionicotinonitriles, which involves cyanothioacetamide, carbonyl compounds, and other reagents. researchgate.net These reactions rapidly assemble the core nicotinonitrile structure, which can then be further functionalized.

A hypothetical MCR approach to a derivative could involve a reaction where a component already contains a masked or protected bromomethyl group, or more commonly, a methyl group at the 2-position. This resulting 2-methylnicotinonitrile derivative, synthesized efficiently via an MCR, could then undergo selective bromination in a subsequent step.

Table 1: Examples of Multi-component Reactions for Nicotinonitrile Scaffolds

| Reactant A | Reactant B | Reactant C | Reactant D | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| Aldehyde | Malononitrile | 3-Acetylcoumarin | Ammonium (B1175870) Acetate (B1210297) | Nanomagnetic Catalyst / Solvent-free | Coumarin-linked nicotinonitriles researchgate.net |

| Isatin | Malononitrile | Monothiomalonamide | Triethylamine | Ethanol / Heat | Spiro[indole-3,4'-pyridine] derivatives researchgate.net |

| Cyanothioacetamide | Carbonyl Compound | Enamine | Alkylating Agent | Knoevenagel initiation | 2-Thionicotinonitriles researchgate.net |

This table illustrates common MCR strategies for building the nicotinonitrile core, which can be adapted for derivative synthesis.

Chemo- and Regioselectivity in Indirect Synthesis

Indirect synthesis of this compound typically starts from a more readily available precursor, such as 2-methylnicotinonitrile. The key transformation in this route is the bromination of the methyl group. Achieving high chemo- and regioselectivity is paramount to the success of this step, ensuring the bromine atom is introduced exclusively at the methyl group (chemo-selectivity) and not on the pyridine ring (regio-selectivity).

The most common method for this transformation is free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). This reaction is highly selective for benzylic or allylic positions, which are electronically similar to the methyl group at the 2-position of the pyridine ring. The pyridine ring itself is electron-deficient, which deactivates it towards electrophilic substitution, but radical reactions at the adjacent methyl group are highly favorable.

Controlling the reaction conditions is crucial. The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl4) under thermal or photochemical initiation. researchgate.net The choice of solvent and the exclusion of ionic species help to suppress competing ionic reaction pathways that could lead to ring bromination or other side products. The primary challenge is preventing over-bromination, which would yield 2-(dibromomethyl)nicotinonitrile. This is typically managed by controlling the stoichiometry of NBS.

The reaction of (bromomethyl)methylmaleic anhydride (B1165640) with nucleophiles provides an analogous case study in chemo- and regioselectivity, where the outcome depends on controlling ring-opening, addition, and elimination steps to yield the desired products. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce waste, minimize energy consumption, and avoid hazardous substances. unibo.it

Solvent-Free or Reduced-Solvent Methodologies

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. For the synthesis of nicotinonitrile precursors, several solvent-free methods have been developed. For example, the synthesis of pyrano[2,3-c]-pyrazoles, which share structural motifs with some nicotinonitrile derivatives, can be achieved by mixing the reactants in the absence of any solvent. mdpi.com Similarly, environmentally friendly solvent- and catalyst-free syntheses of 2-anilino nicotinic acids have been reported, proceeding in very short reaction times with high yields. dntb.gov.ua

These methodologies can be applied to the multi-component synthesis of the 2-methylnicotinonitrile precursor. By heating a mixture of the solid reactants, often with a non-volatile and recyclable catalyst, the need for large volumes of hazardous solvents is eliminated, simplifying workup and reducing chemical waste. researchgate.net

Catalysis in Environmentally Benign Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways with lower activation energies, higher selectivity, and reduced waste. In the synthesis of nicotinonitrile and its derivatives, various catalytic systems are employed. Nanomagnetic catalysts, for example, have been used in the multi-component synthesis of nicotinonitrile compounds under solvent-free conditions. researchgate.net These catalysts are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times.

Zeolite-based catalysts have also shown promise in the synthesis of related pyridine compounds, such as the selective oxidation of 3-methyl-pyridine to niacin (nicotinic acid) using a Cu-based zeolite catalyst. oaepublish.com This highlights the potential for using heterogeneous catalysts to develop greener synthetic routes, which can offer advantages in terms of product separation, catalyst recyclability, and waste reduction.

Atom Economy and Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.comwikipedia.org

Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. Multi-component reactions are often highly atom-economical as they combine several molecules into a single product with few or no byproducts. nih.gov

When analyzing the indirect synthesis of this compound from 2-methylnicotinonitrile via radical bromination with NBS, the atom economy can be calculated:

C₇H₆N₂ + C₄H₄BrNO₂ → C₇H₅BrN₂ + C₄H₅NO₂ (2-methylnicotinonitrile + NBS → this compound + Succinimide)

The reaction generates succinimide (B58015) as a byproduct. While the yield might be high, a significant portion of the reactant mass (from NBS) is not incorporated into the final desired product, leading to a lower atom economy compared to a hypothetical direct addition reaction. primescholars.com Designing syntheses that prioritize atom economy is a key goal of green chemistry. jocpr.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable green chemistry technique. ajrconline.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. nih.govresearchgate.net This is due to efficient and uniform heating of the reaction mixture. rsc.org

This technology is particularly well-suited for the synthesis of N-heterocycles. Many multi-component reactions, including those used to form nicotinonitrile precursors, can be accelerated under microwave irradiation, often under solvent-free conditions. nih.gov For example, the synthesis of various dihydropyridine (B1217469) and 4H-pyran derivatives has been shown to proceed in excellent yields (88-95%) within 20 minutes using microwave radiation, a significant improvement over conventional heating methods that require much longer reaction times. mdpi.com The application of microwave assistance to the synthesis of this compound or its precursors can lead to a more energy-efficient and rapid production process.

Photochemical Approaches for Bromination

The synthesis of this compound via photochemical means predominantly involves the free-radical bromination of the methyl group of 2-methylnicotinonitrile. This method, often a variation of the Wohl-Ziegler reaction, utilizes a bromine source, typically N-bromosuccinimide (NBS), and is initiated by light. The reaction proceeds through a free-radical chain mechanism, which is a well-established method for the halogenation of benzylic and allylic C-H bonds.

The process is initiated by the photochemical homolytic cleavage of the bromine source, generating bromine radicals. A common radical initiator, azobisisobutyronitrile (AIBN), can also be used in conjunction with or as an alternative to photochemical initiation, although this typically involves thermal decomposition to generate radicals. In the context of photochemical approaches, ultraviolet (UV) light or even visible light can provide the necessary energy to initiate the reaction.

Once formed, a bromine radical abstracts a hydrogen atom from the methyl group of 2-methylnicotinonitrile. This abstraction is regioselective for the "benzylic" position due to the resonance stabilization of the resulting pyridyl-methyl radical. The nitrile group at the 3-position of the pyridine ring influences the electronic properties of the molecule, but the methyl group at the 2-position remains susceptible to this radical-mediated functionalization.

The newly formed pyridyl-methyl radical then reacts with another molecule of the bromine source (e.g., NBS or Br₂) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. The reaction is typically carried out in an inert, non-polar solvent, historically carbon tetrachloride (CCl₄), which effectively dissolves the reactants and does not interfere with the radical chain process. However, due to the toxicity of CCl₄, alternative solvents are increasingly being explored in modern organic synthesis.

The reaction is terminated when two radicals combine or when radical scavengers are introduced into the system. The success of the photochemical bromination is dependent on several factors, including the wavelength and intensity of the light source, the reaction temperature, the concentration of the reactants, and the choice of solvent.

Below is a table summarizing typical conditions and findings for the photochemical bromination of 2-methylnicotinonitrile and related substrates, based on established principles of benzylic bromination.

| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Reported Yield | Observations |

|---|---|---|---|---|---|

| 2-Methylnicotinonitrile | N-Bromosuccinimide (NBS) | UV light or Radical Initiator (e.g., AIBN) | Carbon Tetrachloride (CCl₄) | Data not available in searched sources | This represents the standard Wohl-Ziegler conditions for benzylic bromination. |

| Toluene (analogue) | N-Bromosuccinimide (NBS) | Benzoyl Peroxide, light | Carbon Tetrachloride (CCl₄) | High | A classic example of benzylic bromination, demonstrating the efficacy of the method. |

| Various Toluene Derivatives | N-Bromosuccinimide (NBS) | Photochemical (e.g., 405 nm LEDs) | Solvent-free or various organic solvents | Often high, with fast reaction times in continuous flow | Continuous flow photochemistry offers enhanced safety, efficiency, and scalability for benzylic brominations. |

Reaction Chemistry and Derivatization of 2 Bromomethyl Nicotinonitrile

Nucleophilic Substitution Reactions of the Bromomethyl Group

The electron-withdrawing nature of the nitrile group and the pyridine (B92270) ring enhances the electrophilicity of the methylene (B1212753) carbon, facilitating its reaction with a broad spectrum of nucleophiles. These reactions typically proceed via an SN2 mechanism, involving the backside attack of the nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Introduction of Heteroatom Nucleophiles (N-, O-, S-based)

A variety of nitrogen, oxygen, and sulfur-based nucleophiles can be readily introduced at the 2-position of the nicotinonitrile scaffold.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can react with 2-(bromomethyl)nicotinonitrile to form the corresponding aminomethyl derivatives. For instance, the reaction with a piperazine (B1678402) derivative can yield products like 1-(3-Cyanopyridyl-2)-4-methyl-2-phenylpiperazine, a reaction demonstrated with the analogous 2-chloro-3-cyanopyridine (B134404) chemicalbook.com. This suggests a similar reactivity for the bromomethyl analogue.

Oxygen Nucleophiles: Alkoxides and phenoxides can serve as oxygen nucleophiles to produce the corresponding ethers. The reaction would involve the deprotonation of an alcohol or phenol (B47542) to generate the nucleophilic species, which then displaces the bromide.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and are expected to react efficiently with this compound to form thioethers. The reaction of 2-methyl- and 2-styryl-3-nitropyridines with S-nucleophiles, where the nitro group is displaced, highlights the susceptibility of the pyridine ring to nucleophilic attack, and similar principles apply to the displacement of bromide from the methyl substituent mdpi.comnih.gov.

Below is a table summarizing representative nucleophilic substitution reactions with heteroatom nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Structure |

| Nitrogen | Piperidine | 2-(Piperidin-1-ylmethyl)nicotinonitrile |

| Oxygen | Sodium Methoxide | 2-(Methoxymethyl)nicotinonitrile |

| Sulfur | Sodium Thiophenolate | 2-((Phenylthio)methyl)nicotinonitrile |

Carbon-Carbon Bond Formation via Nucleophilic Substitution

The formation of new carbon-carbon bonds can be achieved through the reaction of this compound with carbon-based nucleophiles. Cyanide ions, for example, can be used to extend the carbon chain, although this would add a second nitrile group to the molecule. Enolates derived from β-dicarbonyl compounds or other stabilized carbanions are also effective nucleophiles for creating C-C bonds at the benzylic position.

Mechanistic Investigations of Substitution Pathways

Cross-Coupling Reactions Involving the Bromomethyl Moiety

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. While classically applied to aryl and vinyl halides, its application can be extended to benzylic halides. The reaction of this compound with various boronic acids or their esters, in the presence of a palladium catalyst and a base, would be expected to yield 2-arylmethyl- or 2-vinylmethyl-nicotinonitrile derivatives. The general catalytic cycle involves the oxidative addition of the bromomethyl compound to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, reactivity, and selectivity.

A related palladium-catalyzed, copper(I)-mediated coupling of boronic acids with benzylthiocyanate provides a pathway to nitriles, demonstrating the utility of palladium catalysis in functional group transformations at the benzylic position nih.govnih.govfigshare.com.

Nickel-Catalyzed Cross-Couplings

Nickel catalysts provide a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed couplings of benzylic halides with a variety of coupling partners, including organozinc reagents (Negishi-type coupling) and Grignard reagents (Kumada-type coupling), are well-established. These reactions are expected to be applicable to this compound for the formation of C-C bonds. Nickel catalysis can sometimes offer different reactivity and selectivity profiles compared to palladium, and it is particularly effective for reactions involving alkyl electrophiles. For instance, nickel-catalyzed reductive cross-coupling reactions have been developed for alkyl electrophiles, which could be a viable strategy for the derivatization of this compound rsc.orgmit.edu.

The following table provides a conceptual overview of potential cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Base | 2-(Benzyl)nicotinonitrile |

| Negishi | Phenylzinc chloride | NiCl2(dppp) | 2-(Benzyl)nicotinonitrile |

Other Transition Metal-Catalyzed Transformations

The benzylic bromide functionality of this compound makes it a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from well-established transformations of analogous benzylic and heteroaromatic halides. Palladium and nickel catalysts are particularly effective in forming new carbon-carbon and carbon-heteroatom bonds at the bromomethyl position.

Plausible transformations include the Suzuki-Miyaura coupling with boronic acids, the Negishi coupling with organozinc reagents, and the Stille coupling with organostannanes, which would yield diarylmethane-type structures. For instance, a palladium-catalyzed Suzuki reaction with an aryl boronic acid would replace the bromine atom with an aryl group. Such reactions are often performed using a palladium source like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) in the presence of a base. researchgate.net

However, the presence of the pyridine nitrogen atom introduces a specific challenge known as the "2-pyridyl problem". nih.gov The lone pair of electrons on the nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. nih.govacs.org This necessitates careful selection of reaction conditions, including the choice of ligand, solvent, and base, to achieve efficient coupling. Nickel-catalyzed systems have also shown great promise for coupling reactions involving challenging heteroaryl halides and may offer an alternative pathway for the derivatization of this compound. nih.gov

Ligand Design and Optimization for Enhanced Reactivity and Selectivity

The success of transition metal-catalyzed reactions involving this compound is critically dependent on the choice of ligand coordinated to the metal center. Ligands play a crucial role in stabilizing the catalyst, modulating its electronic properties and steric environment, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). rsc.orgnih.gov

For cross-coupling reactions at the benzylic C-Br bond, a range of phosphine-based ligands and N-heterocyclic carbenes (NHCs) are commonly employed.

Buchwald-type phosphine (B1218219) ligands: These are electron-rich, sterically bulky biaryl phosphines (e.g., SPhos, XPhos) that are highly effective in promoting the oxidative addition of alkyl and aryl halides to palladium(0) centers. Their steric bulk facilitates the reductive elimination step, leading to higher product yields and faster reaction rates. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with transition metals. They have been successfully used in Suzuki and other cross-coupling reactions involving challenging substrates, including benzylic halides. researchgate.net

Bidentate Phosphine Ligands: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can chelate to the metal center, providing enhanced stability and influencing the geometry of the catalytic complex, which can in turn affect selectivity. nih.gov

The selection of an optimal ligand is often empirical and depends on the specific reaction type and coupling partners. For a substrate like this compound, the ideal ligand would enhance the rate of oxidative addition at the C-Br bond while mitigating the potential for catalyst inhibition by the pyridine nitrogen. beun.edu.trsemanticscholar.org

Radical Reactions of this compound

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-mediated reactions. These reactions proceed through a chain mechanism involving initiation, propagation, and termination steps.

Generation and Reactivity of Bromomethyl Radicals

The 2-(nicotinonitrile)methyl radical can be generated from this compound through the homolytic cleavage of the C-Br bond. This initiation step is typically induced by thermal means or by photochemical irradiation (UV light).

Once formed, the reactivity of the 2-(nicotinonitrile)methyl radical is governed by its stability. This radical is a resonantly stabilized species, which lowers the energy required for its formation. The unpaired electron can be delocalized over the adjacent pyridine ring and the cyano group. masterorganicchemistry.com This delocalization significantly increases the stability of the radical intermediate. arizona.edu Theoretical studies on substituted benzyl (B1604629) radicals show that π-accepting groups like the cyano group contribute to radical stabilization. arizona.edunih.gov The stabilized radical can then participate in propagation steps, such as abstracting a hydrogen atom from another molecule or adding across a double bond.

Applications in Polymerization and Material Science

A significant application of the radical chemistry of this compound is in the field of polymer science, specifically as an initiator for controlled radical polymerization techniques. Its structure is particularly well-suited for Atom Transfer Radical Polymerization (ATRP). wikipedia.org

ATRP is a powerful method for synthesizing polymers with predetermined molecular weights, complex architectures, and low polydispersity. cmu.eduacs.org In this process, a transition metal complex (typically copper-based) reversibly activates and deactivates the dormant polymer chain by transferring a halogen atom. This compound can act as an efficient initiator, where the C-Br bond is reversibly cleaved by the activator (e.g., a Cu(I)/ligand complex) to form the 2-(nicotinonitrile)methyl radical. This radical then adds to a monomer, initiating the growth of a polymer chain. wikipedia.orgacs.org

The versatility of ATRP allows for the polymerization of a wide range of vinyl monomers. The resulting polymers would incorporate the 2-(cyanopyridin-2-yl)methyl fragment at one end and a bromine atom at the other, which can be used for further post-polymerization modification.

| Monomer Class | Examples | Resulting Polymer Properties |

|---|---|---|

| Styrenes | Styrene, 4-Methylstyrene | Rigid, transparent thermoplastics |

| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate | Soft, flexible polymers with low glass transition temperatures |

| Methacrylates | Methyl methacrylate (B99206) (MMA), Butyl methacrylate | Hard, transparent thermoplastics (e.g., Plexiglas) |

| Acrylonitrile | Acrylonitrile | High-strength fibers, chemical resistance |

Reactions Involving the Nitrile Group

The nitrile (cyano) group of this compound is a versatile functional group that can undergo a range of chemical transformations. While it is relatively stable, it can be converted into other important functionalities such as amides and carboxylic acids through hydrolysis.

Hydrolysis and Related Transformations

The hydrolysis of the nitrile group in cyanopyridine derivatives is a well-established industrial process for the production of nicotinamide (B372718) (Vitamin B3) and nicotinic acid (niacin). chimia.chnih.gov This transformation can be achieved under acidic, basic, or enzyme-catalyzed conditions. The reaction typically proceeds in two stages: initial hydration to the corresponding amide (2-(bromomethyl)nicotinamide), followed by further hydrolysis to the carboxylic acid (2-(bromomethyl)nicotinic acid).

Basic Hydrolysis: Treatment with aqueous base, such as sodium hydroxide, can lead to the formation of the carboxylate salt, which upon acidic workup yields the carboxylic acid. The conditions can be controlled to favor the formation of either the amide or the acid. google.comgoogle.com For example, alkaline hydrolysis with catalytic amounts of NaOH at elevated temperatures can produce nicotinic acid. nih.gov

Catalytic Hydration: Various catalysts can facilitate the hydration of the nitrile to the amide with high selectivity. Manganese dioxide (MnO₂) has been shown to be an effective and environmentally friendly catalyst for the hydration of 3-cyanopyridine (B1664610) to nicotinamide in an aqueous solution. google.comresearchgate.net

Ammonia-Mediated Hydrolysis: Heating cyanopyridine with aqueous ammonia (B1221849) is another method to produce nicotinamide, sometimes in the presence of ammonium (B1175870) nicotinate (B505614) to improve selectivity. google.comgoogle.com

The specific conditions required for the selective hydrolysis of this compound would need to be carefully optimized to avoid side reactions at the reactive bromomethyl group.

| Reagents/Catalyst | Temperature (°C) | Primary Product | Reference |

|---|---|---|---|

| Aqueous Ammonia | 90–150 | Nicotinamide | google.com |

| 10% NaOH (catalytic) | 190 | Nicotinic Acid | nih.gov |

| Manganese Dioxide (MnO₂) | 100–115 | Nicotinamide | google.comresearchgate.net |

| Aqueous solution | >135 | Picolinic Acid (from 2-cyanopyridine) | google.com |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. In the context of this compound, its structure is well-suited for transformation into intermediates that can participate in such reactions, particularly 1,3-dipolar cycloadditions. These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. baranlab.orgicho.edu.pl

A key synthetic application is the formation of fused heterocyclic systems. For instance, derivatives of this compound can serve as precursors for the synthesis of pyrrolo[1,2-a]pyrazines. researchgate.netresearchgate.net This can be achieved by first converting the bromomethyl group into a pyridinium (B92312) ylide, which then acts as the 1,3-dipole. The reaction of this ylide with a suitable dipolarophile, such as an activated alkyne or alkene, would lead to the construction of the pyrrole (B145914) ring fused to the pyridine core.

The general mechanism for such a 1,3-dipolar cycloaddition involves the concerted or stepwise addition of the 1,3-dipole to the dipolarophile. chemicalbook.comunblog.fr The regioselectivity of the reaction is governed by the electronic properties of both the dipole and the dipolarophile, as dictated by frontier molecular orbital (FMO) theory. icho.edu.pl While direct examples involving this compound are not extensively documented in readily available literature, the transformation of analogous halomethylpyridines into pyridinium ylides for subsequent cycloadditions is a known synthetic strategy. This positions this compound as a valuable starting material for generating complex, nitrogen-containing polycyclic molecules.

Reactions of the Pyridine Ring

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The presence of the electron-withdrawing cyano group and the bromomethyl group further modifies the ring's electronic properties and dictates the outcome of substitution and cyclization reactions.

Electrophilic Aromatic Substitution (where applicable)

Electrophilic aromatic substitution (SEAr) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgnanobioletters.com The presence of two deactivating groups, the cyano (CN) and the bromomethyl (CH2Br) groups, in this compound further reduces the nucleophilicity of the pyridine ring.

However, under forcing conditions, electrophilic substitution can occur. The directing effects of the existing substituents must be considered. The cyano group is a meta-director, while the CH2Br group is also generally considered deactivating and meta-directing. Therefore, an incoming electrophile would be expected to substitute at the C-5 position, which is meta to both the C-2 and C-3 substituents.

A relevant example is the nitration of 2-cyano-3-methylpyridine, a close analog of the parent structure of the title compound. The nitration of this compound yields 2-cyano-3-methyl-5-nitropyridine. chemicalbook.com This reaction is typically carried out using a mixture of nitric acid and sulfuric acid ("mixed acid"), which generates the highly electrophilic nitronium ion (NO2+). wikipedia.org The substitution occurs at the C-5 position, consistent with the directing effects of the cyano and methyl groups. Given the similar electronic influence of the bromomethyl group compared to a methyl group in this context, nitration of this compound would also be predicted to yield the 5-nitro derivative.

Other standard electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts reactions, are expected to be challenging on this substrate due to the highly deactivated nature of the pyridine ring. wikipedia.orgwikipedia.orgnih.govsigmaaldrich.com

Metalation and Lithiation Strategies

A more effective strategy for the functionalization of electron-deficient pyridine rings is through metalation, particularly directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. baranlab.orgicho.edu.pl The resulting aryllithium species can then react with a variety of electrophiles to introduce new substituents with high regioselectivity. wikipedia.org

In the case of this compound, the cyano group at the C-3 position can act as a directing group, although it is considered a weaker DMG compared to groups like amides or methoxy (B1213986) groups. The cyano group would direct lithiation to the C-4 position. However, the presence of the reactive bromomethyl group at the C-2 position complicates this approach, as organolithium reagents could potentially react with it.

A more viable strategy would involve the lithiation of a related precursor, such as 2-methylnicotinonitrile. The cyano group would direct the deprotonation to the C-4 position. The resulting lithiated intermediate could then be quenched with an electrophile. Alternatively, the methyl group itself could be lithiated, although this typically requires a stronger base or specific reaction conditions. Due to the electrophilic nature of the pyridine ring, direct metalation can sometimes be competitive with nucleophilic addition of the organolithium reagent to the ring. researchgate.net The choice of solvent and base (e.g., using lithium amides like LDA or mixed-base systems like BuLi-LiDMAE) can be crucial in controlling the regioselectivity and preventing side reactions. researchgate.net

Cyclization Reactions Utilizing the Pyridine and Bromomethyl Functionalities

The proximate positioning of the bromomethyl and cyano groups on the pyridine ring of this compound makes it an excellent substrate for cyclization reactions to form fused bicyclic systems. These reactions typically involve the intramolecular reaction of a nucleophilic center with the electrophilic carbon of the bromomethyl group, or a tandem reaction with an external binucleophile.

One prominent example of this reactivity is in the synthesis of pyrido[2,3-b]pyrazines. These compounds can be synthesized through the reaction of a 2-(halomethyl)pyridine derivative with a 1,2-diamine. In a potential synthetic route, this compound could react with a diamine, where one amine displaces the bromide and the second amine participates in a cyclization reaction involving the nitrile group.

A more direct cyclization can be envisioned by first modifying one of the existing functional groups. For instance, reduction of the nitrile to an aminomethyl group would create a 1,4-relationship between the amino and bromomethyl functionalities, which could then undergo intramolecular cyclization to form a dihydropyrrolopyridine ring system. Alternatively, reaction with a nucleophile that can subsequently interact with the nitrile group can lead to fused heterocycles. For example, reaction with a hydrazine (B178648) could lead to the formation of fused pyrazolopyridine or pyridotriazine systems. nih.govnih.gov These intramolecular cyclization strategies provide a powerful method for the rapid construction of complex heterocyclic scaffolds from readily available this compound. nih.govnih.gov

Mechanistic Studies of Reactions Involving 2 Bromomethyl Nicotinonitrile

Elucidation of Reaction Pathways and Transition States

Elucidating a reaction pathway involves identifying the sequence of elementary steps that lead from reactants to products. fiveable.me For 2-(Bromomethyl)nicotinonitrile, a primary reaction pathway of interest would be nucleophilic substitution at the benzylic carbon. This could proceed through different mechanisms, such as an S(_N)2 (bimolecular nucleophilic substitution) or an S(_N)1 (unimolecular nucleophilic substitution) pathway.

An S(_N)2 mechanism would involve a concerted, single-step process where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion through a single transition state. mdpi.com In contrast, an S(_N)1 mechanism would be a stepwise process involving the initial, slow formation of a carbocation intermediate, which is then rapidly attacked by a nucleophile. stackexchange.com The stability of the potential nicotinyl-methyl carbocation would be a key factor in determining the likelihood of an S(_N)1 pathway.

Transition states are high-energy, transient configurations of atoms that exist between reactants and products or intermediates. crunchchemistry.co.uk They represent the energy maximum along a reaction coordinate. nih.gov Identifying the structure and energy of these transition states is fundamental to understanding the reaction's feasibility and rate. For reactions of this compound, researchers would aim to characterize the geometry of the transition state, for instance, the trigonal bipyramidal arrangement in an S(_N)2 reaction.

Spectroscopic Investigations of Reaction Intermediates

Spectroscopic techniques are vital for detecting and characterizing short-lived reaction intermediates, which are species that exist at a local energy minimum along the reaction coordinate. crunchchemistry.co.uknih.gov While some reactions proceed without detectable intermediates, others, like a potential S(_N)1 reaction of this compound, would involve a carbocation intermediate.

Various spectroscopic methods could be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify intermediates if they are sufficiently stable and present in high enough concentrations. fiveable.me

Infrared (IR) and Raman Spectroscopy: Time-resolved IR and Raman techniques can provide vibrational "fingerprints" of transient species, helping to elucidate their structure. mdpi.com

UV-Vis Spectroscopy: Useful for detecting intermediates that possess a chromophore, with techniques like stopped-flow analysis allowing for the study of fast reactions. nih.govnih.gov

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is particularly powerful for detecting charged intermediates directly from a reaction mixture, providing insight into their mass and, through tandem MS (MS/MS), their structure. nih.gov

No specific spectroscopic studies identifying reaction intermediates for this compound were found in the available literature.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies measure reaction rates and how they are affected by factors such as reactant concentrations, temperature, and catalysts. fiveable.menih.gov This information is crucial for determining the reaction's rate law, which mathematically describes its speed and provides strong evidence for a particular mechanism. ekb.eg

If a reaction of this compound with a nucleophile (Nu) follows an S(_N)2 mechanism , the rate law would typically be second order: Rate = k[this compound][Nu]. crunchchemistry.co.uk

If it follows an S(_N)1 mechanism , the rate law would be first order, depending only on the concentration of the substrate, as the initial formation of the carbocation is the slow, rate-determining step: Rate = k[this compound]. stackexchange.comwikipedia.org

Computational Chemistry in Mechanistic Elucidation

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting and understanding reaction mechanisms. coe.edunih.gov These methods can model reactants, products, transition states, and intermediates, providing detailed energetic and structural information.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their energies and properties. mdpi.com For this compound, DFT could be used to:

Model the geometries of reactants, transition states, and products. coe.edu

Calculate the activation energy barriers for different potential pathways (e.g., S(_N)1 vs. S(_N)2), helping to predict the most likely mechanism. mdpi.com

Analyze the distribution of electron density to understand reactivity. uautonoma.cl

Simulate vibrational spectra (e.g., IR) to aid in the identification of species. A DFT study on the related compound 2,6-bis(bromo-methyl)pyridine has been performed to analyze its vibrational properties. derpharmachemica.com

A study on nicotinonitrile derivatives utilized DFT (B3LYP/6-31G(d,p)) to optimize molecular structures, showing a close correlation with X-ray crystallography data. nih.gov

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a system. nih.govnih.gov While often used for large biomolecules, MD can also be applied to reaction dynamics in solution. researchgate.net For reactions of this compound, MD simulations could:

Explore the conformational landscape of the molecule.

Model the role of solvent molecules explicitly, which can be crucial in stabilizing or destabilizing transition states and intermediates.

Simulate the approach of a nucleophile to the substrate, providing a dynamic picture of the reaction event. frontiersin.org

MD simulations are valuable for validating the stability of complexes and understanding the dynamic behavior of molecules, which static calculations cannot fully capture. nih.gov

Quantum chemical calculations, including DFT and other methods like ab initio calculations (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are foundational to computational mechanistic studies. researchgate.net These methods solve the Schrödinger equation (or an approximation of it) for a given molecular system.

For this compound, these calculations could be used to:

Accurately determine the energies of all species along a proposed reaction coordinate. nih.gov

Investigate the nature of the chemical bonds being broken and formed during the reaction.

Calculate properties like dipole moments and atomic charges to rationalize reactivity. For instance, quantum chemical calculations on 2,6-bis(bromo-methyl)pyridine determined its dipole moment and Mulliken atomic charges. derpharmachemica.com

Analyze frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic or electrophilic attack. derpharmachemica.com

While a quantum-chemical study has been conducted on the nucleophilic substitution of bromine by a cyano group in methylbromoacetylene, no such specific studies were found for this compound. researchgate.net

Predicting Reaction Mechanisms and Selectivity

The prediction of reaction mechanisms and selectivity for reactions involving this compound is a critical aspect of understanding its chemical behavior and optimizing its use in synthetic applications. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of computational chemistry and theoretical models provide a robust framework for predicting its reactivity. These predictions are generally based on the compound's structural features: a pyridine (B92270) ring substituted with a nitrile group and a bromomethyl group.

The primary reactive site of this compound is the methylene (B1212753) carbon atom bonded to the bromine atom. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the nicotinonitrile moiety. Consequently, the compound is expected to readily undergo nucleophilic substitution reactions, most likely following an S(_N)2 mechanism.

Computational Approaches to Mechanism Prediction:

Theoretical and computational methods are invaluable tools for elucidating reaction mechanisms and predicting selectivity. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to model the reaction pathways of this compound with various nucleophiles. mdpi.comvu.nl These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies.

For a typical S(_N)2 reaction involving this compound, computational models would be used to calculate the energy profile of the reaction coordinate. This would involve mapping the potential energy surface as the nucleophile approaches the electrophilic carbon and the bromide leaving group departs. mdpi.com The transition state, a key point on this surface, represents the energy maximum and is crucial for determining the reaction rate.

Factors Influencing Selectivity:

The selectivity of reactions with this compound can also be predicted using computational models. Selectivity in this context refers to which atom of a nucleophile will preferentially attack the electrophilic center, or in cases of multiple electrophilic sites, which site is more reactive.

Regioselectivity: For ambident nucleophiles (species with more than one potential nucleophilic atom), computational methods can predict which atom is more likely to form a bond with the methylene carbon of this compound. This is often achieved by calculating the partial atomic charges and the energies of the highest occupied molecular orbitals (HOMOs) of the nucleophile. The atom with the highest negative charge or the largest HOMO coefficient is typically the more reactive nucleophilic site.

Chemoselectivity: In more complex molecules with multiple functional groups, chemoselectivity becomes important. Theoretical models can help predict whether a nucleophile will react at the bromomethyl group or another functional group within the same molecule or in a mixture of different electrophiles.

Kinetic and Thermodynamic Control:

Computational studies can also differentiate between kinetic and thermodynamic products. By calculating the activation energies for different reaction pathways, the kinetically favored product (the one formed fastest) can be identified. nih.gov Similarly, by comparing the relative stabilities of the possible products, the thermodynamically favored product (the most stable one) can be determined.

The following table illustrates hypothetical calculated parameters for the reaction of this compound with a generic nucleophile (Nu), which could be obtained from DFT calculations.

| Parameter | Value (arbitrary units) | Significance |

| Activation Energy () | Low | Indicates a kinetically favorable reaction. |

| Reaction Energy ((\Delta E{rxn})) | Negative | Indicates a thermodynamically favorable (exergonic) reaction. |

| Transition State Geometry | Trigonal bipyramidal carbon center | Characteristic of an S(_N)2 mechanism. |

| Charge on Methylene Carbon | Positive | Confirms the electrophilic nature of the reaction center. |

Machine Learning in Reaction Prediction:

More recently, machine learning (ML) models are being developed to predict reaction outcomes with high accuracy. rsc.org These models are trained on large datasets of known reactions and can learn to recognize patterns in chemical structures that influence reactivity and selectivity. While specific applications to this compound may not be documented, these advanced tools hold promise for future predictions of its complex reactions.

Applications of 2 Bromomethyl Nicotinonitrile and Its Derivatives in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

In the field of organic synthesis, "building blocks" refer to key molecular fragments or intermediates that possess defined functional groups, enabling the stepwise construction of more complex target compounds. These are typically small, easily manipulated molecules that serve as the foundational units for assembling larger, often biologically active, substances. frontiersin.org 2-(Bromomethyl)nicotinonitrile is a prime example of such a building block due to its distinct bifunctional nature.

The molecule features two primary reactive sites that impart significant synthetic utility:

The Bromomethyl Group : The -CH₂Br group is a highly reactive electrophilic center. The bromine atom is an excellent leaving group, and the adjacent pyridine (B92270) ring stabilizes the transition state of nucleophilic substitution reactions. This makes the methylene (B1212753) carbon highly susceptible to attack by a wide range of nucleophiles in SN2 reactions.

The Nicotinonitrile Scaffold : The pyridine ring and the nitrile (-C≡N) group offer further opportunities for chemical transformation. The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. The pyridine nitrogen atom can also influence the molecule's reactivity and provides a site for potential N-oxide formation or quaternization.

This combination of a reactive electrophilic "arm" and a modifiable aromatic core allows this compound to be incorporated into larger molecular frameworks, serving as a versatile intermediate in the synthesis of complex chemical entities. researchgate.net

Precursor for Heterocyclic Scaffolds

The nicotinonitrile core is a privileged structure in medicinal chemistry and serves as the foundation for numerous heterocyclic compounds. cncb.ac.cnmdpi.commdpi.com this compound is a particularly valuable precursor for constructing more elaborate heterocyclic systems, especially fused and polycyclic scaffolds, by leveraging the reactivity of its functional groups.

A key application of this compound is in the synthesis of fused pyridine derivatives, where a new ring is constructed onto the existing pyridine frame. This is typically achieved through reactions with bifunctional nucleophiles. In this strategy, one nucleophilic site on the reagent reacts with the bromomethyl group, while a second nucleophilic site engages in a cyclization reaction, often involving the nitrile group or an adjacent position on the pyridine ring. This approach leads to the formation of diverse bicyclic and polycyclic heteroaromatics. nih.govnih.gov

For instance, reaction with reagents containing both an amine and a thiol, or two distinct nitrogen nucleophiles, can lead to a variety of fused systems. While direct literature examples starting with this compound are specific, the known reactivity of nicotinonitrile derivatives allows for the prediction of several potential fused ring products. nih.govnih.govscirp.org

| Binucleophilic Reagent | Potential Fused Heterocyclic System |

| 2-Aminothiophenol | Pyrido[2,3-b] cncb.ac.cnchemicalbook.combenzothiazepine |

| Hydrazine (B178648) | Pyrazolo[3,4-b]pyridine |

| Guanidine | Pyrido[2,3-d]pyrimidine |

| Amidines | Pyrido[2,3-d]pyrimidine |

Beyond fused aromatic systems, this compound can be envisioned as a starting material for more complex, three-dimensional polycyclic compounds, including bridged and spirocyclic systems. nsf.govrsc.orgbepress.com The construction of these scaffolds often involves multi-step sequences where the initial substitution at the bromomethyl position is followed by one or more intramolecular cyclization events.

A hypothetical strategy could involve:

Alkylation of a suitable nucleophile (e.g., a cyclic β-keto ester) with this compound.

Subsequent manipulation of the nitrile group and the ester to reveal new reactive handles.

An intramolecular reaction, such as an aldol condensation or a Michael addition, to forge a new carbon-carbon bond, thereby creating a second or third ring and completing the polycyclic framework.

Such synthetic routes, while complex, allow for the creation of novel molecular architectures with defined stereochemistry, which is crucial in fields like drug discovery. nsf.gov

Role in Target-Oriented Synthesis and Total Synthesis

Target-oriented synthesis focuses on the efficient and strategic preparation of a single, often complex, molecule of interest, such as a natural product or a designed therapeutic agent. nih.govscispace.com In this context, this compound serves as a valuable synthon, which is an idealized fragment identified during the planning phase of a synthesis.

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually deconstructed into simpler, commercially available precursors. scispace.com This process involves "disconnections," which are the reverse of known chemical reactions. When a target molecule contains a 3-cyano-2-pyridylmethyl moiety attached to a heteroatom (like nitrogen, oxygen, or sulfur), a logical disconnection is the carbon-heteroatom bond.

This disconnection reveals two synthons: a nucleophilic fragment and an electrophilic "(3-cyanopyridin-2-yl)methyl" cation. The real-world chemical equivalent, or "reagent," for this electrophilic synthon is this compound. Its benzylic-like bromide makes it an ideal and reactive precursor for forming the desired bond.

Example of Retrosynthetic Analysis:

Target Molecule: A hypothetical inhibitor containing a pyridylmethyl-amine linkage.

Retrosynthetic Disconnection (C-N bond): The analysis identifies a key bond between the pyridine's methyl group and a complex amine. Breaking this bond suggests an amine nucleophile and a pyridylmethyl electrophile.

Identified Precursor: this compound is recognized as the ideal reagent to provide the electrophilic component in the forward synthesis.

This compound is well-suited for both convergent and divergent synthetic strategies, which are two powerful approaches in modern organic chemistry.

Convergent Synthesis: In a convergent approach, different complex fragments of a target molecule are synthesized independently and then joined together near the end of the synthetic route. This is often more efficient than a linear synthesis. This compound can be used to prepare one of these key fragments, which is later coupled with another, completing the assembly of the final target. nih.gov

Divergent Synthesis: A divergent strategy involves using a common intermediate to generate a large library of structurally related compounds. nih.govresearchgate.net This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships. The highly reactive bromomethyl group of this compound makes it an excellent starting point for divergent synthesis. By reacting it with a wide array of different nucleophiles, a diverse collection of molecules can be rapidly generated from a single, common precursor. nih.gov

Table: Examples of Divergent Synthesis from this compound

| Nucleophile | Resulting Product Class |

| Alcohols (ROH) / Alkoxides (RO⁻) | 2-(Alkoxymethyl)nicotinonitriles (Ethers) |

| Thiols (RSH) / Thiolates (RS⁻) | 2-((Alkylthio)methyl)nicotinonitriles (Thioethers) |

| Primary/Secondary Amines (R₂NH) | 2-((Dialkylamino)methyl)nicotinonitriles (Amines) |

| Sodium Azide (NaN₃) | 2-(Azidomethyl)nicotinonitrile |

| Malonate Esters | 2-(3-Cyano-pyridin-2-yl)-malonic acid esters |

Development of Novel Reagents and Catalysts from this compound Derivatives

The strategic functionalization of this compound has paved the way for the development of novel reagents and catalysts, expanding its utility in advanced organic synthesis. The reactive bromomethyl group serves as a versatile handle for the introduction of various functionalities, leading to the creation of tailored molecules with specific applications in catalysis and as specialized reagents.

One significant application of this compound is in the synthesis of pyridyl-substituted phosphonium salts. These salts are valuable as Wittig reagents, which are instrumental in olefination reactions—a fundamental carbon-carbon bond-forming method that converts aldehydes and ketones into alkenes. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The general synthesis of these phosphonium salts involves the quaternization of a phosphine (B1218219), typically triphenylphosphine (B44618), with an alkyl halide. wikipedia.orgwikipedia.org In this context, this compound acts as the alkyl halide.

The reaction proceeds via a nucleophilic substitution where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable phosphonium salt, specifically ((3-cyanopyridin-2-yl)methyl)triphenylphosphonium bromide.

Table 1: Synthesis of ((3-cyanopyridin-2-yl)methyl)triphenylphosphonium bromide

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Triphenylphosphine | ((3-cyanopyridin-2-yl)methyl)triphenylphosphonium bromide | Nucleophilic Substitution (Quaternization) |

Once formed, this phosphonium salt can be converted into the corresponding ylide, or Wittig reagent, by treatment with a strong base. wikipedia.orgwikipedia.org The base deprotonates the carbon atom adjacent to the phosphorus, creating a highly nucleophilic species. This ylide can then react with a wide range of aldehydes and ketones. The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate, which subsequently collapses to form an oxaphosphetane. This four-membered ring then fragments to yield the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction. wikipedia.orgmasterorganicchemistry.com

The presence of the nicotinonitrile moiety in the Wittig reagent can influence the reactivity and stereoselectivity of the olefination reaction. The electron-withdrawing nature of the nitrile group and the pyridine ring can affect the stability of the ylide, which in turn can impact the (E/Z)-selectivity of the resulting alkene. wikipedia.org

Beyond their role as precursors to Wittig reagents, phosphonium salts derived from this compound have potential applications as phase-transfer catalysts. tcichemicals.com Their ionic nature allows them to facilitate the transfer of reactants between immiscible phases (e.g., organic and aqueous), thereby accelerating reaction rates and improving yields in a variety of chemical transformations. Furthermore, phosphonium salts are being explored as organocatalysts for various reactions, including the fixation of carbon dioxide. tcichemicals.comnih.gov

Table 2: Potential Applications of this compound-Derived Reagents and Catalysts

| Derivative | Reagent/Catalyst Type | Application |

| ((3-cyanopyridin-2-yl)methyl)triphenylphosphonium bromide | Wittig Reagent Precursor | Alkene synthesis from aldehydes and ketones |

| ((3-cyanopyridin-2-yl)methyl)triphenylphosphonium bromide | Phase-Transfer Catalyst | Acceleration of biphasic reactions |

| ((3-cyanopyridin-2-yl)methyl)triphenylphosphonium bromide | Organocatalyst | e.g., Carbon dioxide fixation |

Detailed research into the catalytic activity of nicotinonitrile-derived phosphonium salts is an emerging area. Computational studies on similar onium salts suggest that their catalytic activity is influenced by the nature of the heteroatom and the substituents. The development of chiral peptide-phosphonium salt catalysts has also demonstrated the potential for creating highly stereoselective catalysts for various asymmetric transformations. google.com While specific research on catalysts derived directly from this compound is not extensively documented in the reviewed literature, the foundational chemistry of phosphonium salts suggests a promising avenue for the design of novel and effective catalysts for a range of organic reactions.

Advanced Characterization Techniques in the Study of 2 Bromomethyl Nicotinonitrile and Its Transformations

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2-(Bromomethyl)nicotinonitrile. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial structural confirmation. ¹H NMR reveals the chemical environment of the protons, showing distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the bromomethyl group. ¹³C NMR identifies all unique carbon atoms, including the nitrile carbon which resonates in a characteristic region of the spectrum (typically 115-130 ppm).

Advanced 2D NMR techniques are employed to resolve complex structural questions and provide definitive assignments.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to map out the connectivity of protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for confirming the position of the substituents on the pyridine ring by showing correlations between the bromomethyl protons and the adjacent ring carbons, as well as the nitrile carbon.

Solid-State NMR (ssNMR) provides insights into the structure of this compound in its solid, crystalline form. This technique is sensitive to the local environment and can be used to study polymorphism, conformation, and intermolecular interactions within the crystal lattice, information that is inaccessible from solution-state NMR.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CH₂Br | ~4.6 (s, 2H) | ~30-35 | C2, C3, C-CN |

| C2 | - | ~150-155 | - |

| C3 | - | ~110-115 | - |

| C4 | ~7.8 (dd, 1H) | ~140-145 | H5, H6 |

| C5 | ~7.4 (dd, 1H) | ~125-130 | H4, H6 |

| C6 | ~8.7 (dd, 1H) | ~150-155 | H4, H5, -CH₂Br |

| -CN | - | ~117-120 | - |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, HRMS can determine the mass with sufficient accuracy to distinguish its molecular formula (C₇H₅BrN₂) from other potential formulas with the same nominal mass. A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. This isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule.

| Ion | Calculated Exact Mass | Observed Mass |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | 196.9714 | Within ± 5 ppm |

| [M(⁸¹Br)+H]⁺ | 198.9694 | Within ± 5 ppm |

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These two methods are often complementary, as molecular vibrations can be active in one technique but not the other, depending on changes in the dipole moment (IR) or polarizability (Raman).

For this compound, the most prominent and diagnostic peak in the IR and Raman spectra is the stretching vibration of the nitrile (C≡N) group, which appears in a relatively clean region of the spectrum. Other important vibrations include the C-H stretches of the aromatic ring and the bromomethyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretch at lower frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₂Br) | Stretch | 2850 - 3000 | Medium-Weak |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong (IR), Strong (Raman) |

| Aromatic C=C / C=N | Ring Stretch | 1400 - 1600 | Medium-Strong |

| Alkyl C-Br | Stretch | 500 - 600 | Medium-Strong |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The nicotinonitrile core of this compound contains a π-electron system that gives rise to characteristic absorption bands in the UV region. The spectrum is expected to show absorptions resulting from π → π* transitions within the pyridine ring. The position and intensity of these absorptions can be influenced by the substituents on the ring.

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π | ~220 - 230 | ~10,000 - 15,000 |

| π → π (secondary) | ~260 - 270 | ~2,000 - 4,000 |

Chromatographic and Separation Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts, as well as for monitoring the progress of its chemical transformations.